"5,6,4'-Trihydroxy-3,7-dimethoxyflavone" protocol refinement for consistent results

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Compound of Interest

Compound Name:

5,6,4'-Trihydroxy-3,7dimethoxyflavone

Cat. No.:

B13414780

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Technical Support Center: 5,6,4'-Trihydroxy-3,7-dimethoxyflavone

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent results with **5,6,4'-Trihydroxy-3,7-dimethoxyflavone**. The protocols and data presented are based on established methodologies for closely related flavonoids and may require optimization for specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is the IUPAC name and basic physicochemical information for **5,6,4'-Trihydroxy-3,7-dimethoxyflavone**?

The IUPAC name is 5,6-dihydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxychromen-4-one.[1] It is also known as 6-Hydroxykaempferol 3,7-dimethyl ether.[1] Key physicochemical properties are summarized in the table below.

Data Presentation: Physicochemical Properties



Property	Value	Source
Molecular Formula	C17H14O7	[1]
Molecular Weight	330.29 g/mol	[1]
XLogP3	2.8	[1]
Hydrogen Bond Donor Count	3	[1]
Hydrogen Bond Acceptor Count	7	[1]

Q2: What are the best practices for storing and handling this compound to ensure its stability?

Flavonoids can be susceptible to degradation by oxygen, light, and changes in pH.[2][3] For optimal stability, store the solid compound in a tightly sealed container at -20°C, protected from light. Solutions, especially in protic solvents, should be prepared fresh and used promptly. If storage of solutions is necessary, they should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Q3: Which solvents are recommended for dissolving **5,6,4'-Trihydroxy-3,7-dimethoxyflavone**?

Due to the presence of both hydroxyl and methoxy groups, this compound is expected to have moderate polarity. It is likely soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. For biological assays, prepare a concentrated stock solution in DMSO and dilute it with the aqueous buffer or medium, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%).

Troubleshooting Guides Synthesis and Purification

Issue: Low yield during synthesis.

- Possible Cause: Incomplete reaction, side reactions, or degradation of the product.
- Troubleshooting Steps:



- Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography
 (TLC) to determine the optimal reaction time.
- Inert Atmosphere: Flavonoid synthesis can be sensitive to atmospheric oxygen.[2]
 Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
- Temperature Control: Optimize the reaction temperature. Some steps may require heating,
 while others may proceed more cleanly at room temperature.
- Reagent Purity: Ensure the purity of starting materials and solvents.

Issue: Difficulty in purifying the final compound.

- Possible Cause: Co-eluting impurities with similar polarity.
- · Troubleshooting Steps:
 - TLC Optimization: Before attempting column chromatography, optimize the solvent system using TLC to achieve good separation between the desired product and impurities. A retention factor (Rf) of 0.2-0.4 is often ideal for the target compound.
 - Alternative Chromatography: If silica gel chromatography is not effective, consider using reverse-phase (C18) chromatography or preparative High-Performance Liquid Chromatography (HPLC).[4]
 - Recrystallization: If the compound is sufficiently pure after column chromatography, recrystallization can be an effective final purification step.

Inconsistent Experimental Results

Issue: Variable results in biological assays.

- Possible Cause: Degradation of the compound in the assay medium.
- Troubleshooting Steps:
 - Fresh Solutions: Always prepare fresh working solutions from a frozen stock immediately before use.



- pH Control: Maintain a stable pH in the assay buffer, as flavonoid stability can be pHdependent.
- Light Protection: Protect the compound and assay plates from direct light exposure.
- Control Experiments: Include appropriate vehicle controls in all experiments to account for any effects of the solvent.

Experimental Protocols

Note: The following protocols are generalized based on the synthesis and purification of similar flavonoids and may require optimization.

Protocol 1: Representative Synthesis via Oxidative Cyclization of a Chalcone

This method is adapted from general flavonoid synthesis procedures.[5][6][7]

- Chalcone Synthesis (Claisen-Schmidt Condensation):
 - Dissolve an appropriately substituted 2'-hydroxyacetophenone and 4hydroxybenzaldehyde derivative in ethanol.
 - Add a catalytic amount of a base (e.g., NaOH or KOH) and stir the mixture at room temperature.
 - Monitor the reaction by TLC until the starting materials are consumed.
 - Neutralize the reaction mixture with a dilute acid (e.g., HCl) and extract the chalcone with an organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Oxidative Cyclization to Flavone:
 - Dissolve the crude chalcone in dimethyl sulfoxide (DMSO).



- Add a catalytic amount of iodine (I₂).
- Heat the reaction mixture (e.g., to 120-150°C) and monitor by TLC.
- Upon completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.
- Extract the flavone with an organic solvent, wash, dry, and concentrate.

Purification:

- Purify the crude flavone using silica gel column chromatography with a gradient of ethyl acetate in hexane.
- Combine the fractions containing the pure product and concentrate under reduced pressure.

Protocol 2: Characterization of 5,6,4'-Trihydroxy-3,7-dimethoxyflavone

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).
- Acquire ¹H and ¹³C NMR spectra. The expected chemical shifts can be estimated by comparison with similar compounds.

Data Presentation: Representative ¹H and ¹³C NMR Data of a Structurally Similar Flavonoid (6-Hydroxykaempferol-3,6,4'-trimethyl ether)

Note: This data is for a related compound and should be used for reference only.



¹H NMR (DMSO-d ₆ , ppm)	¹³ C NMR (DMSO-d ₆ , ppm)
δ 12.5 (s, 1H, 5-OH)	δ 176.5 (C-4)
δ 7.9-8.1 (m, 2H, H-2', H-6')	δ 161.0 (C-7)
δ 6.9-7.1 (m, 2H, H-3', H-5')	δ 156.5 (C-2)
δ 6.8 (s, 1H, H-8)	δ 152.0 (C-5)
δ 3.8-3.9 (s, 6H, 2x OCH ₃)	δ 148.0 (C-9)
δ 3.7 (s, 3H, OCH ₃)	δ 131.0 (C-6)
δ 130.0 (C-2', C-6')	
δ 122.0 (C-1')	
δ 115.0 (C-3', C-5')	_
δ 104.0 (C-10)	
δ 94.0 (C-8)	_
δ 60.0 (OCH ₃)	_
δ 56.0 (OCH ₃)	_

Mass Spectrometry (MS):

- Analyze the compound using high-resolution mass spectrometry (HRMS) to confirm the molecular formula.
- Tandem MS (MS/MS) can be used to study the fragmentation pattern, which is characteristic of the flavonoid backbone. Common fragmentations include losses of methyl radicals (•CH₃) and carbon monoxide (CO).[8][9]

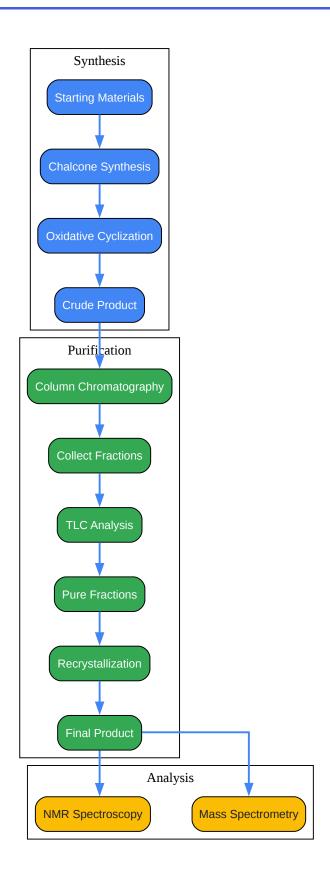
Data Presentation: Expected Mass Spectrometry Fragmentation



lon	Description
[M+H]+	Protonated molecular ion
[M+H - •CH3]+	Loss of a methyl radical from a methoxy group
[M+H - CO] ⁺	Loss of carbon monoxide from the C-ring
[M+H - H ₂ O] ⁺	Loss of water from hydroxyl groups

Visualizations

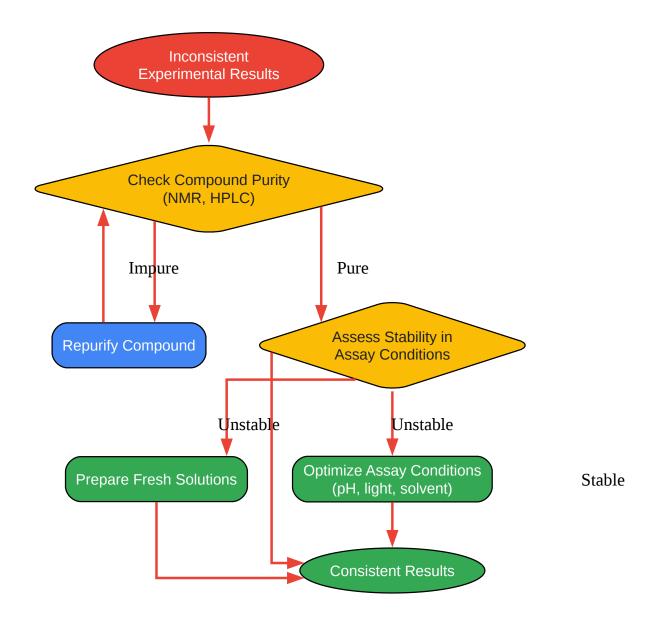




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Caption: General experimental workflow for the synthesis, purification, and analysis.

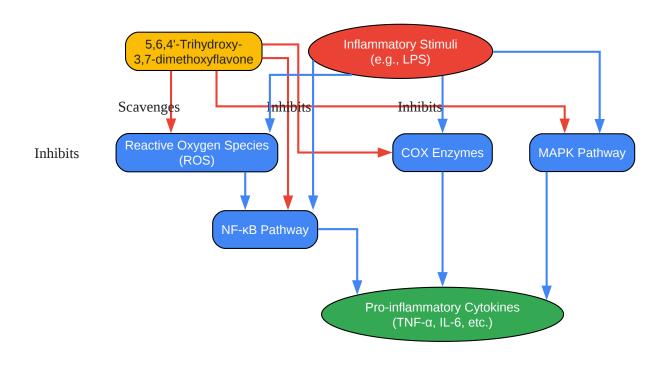




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Caption: Troubleshooting workflow for inconsistent experimental results.





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